molecular formula C7H7N3 B2813948 Imidazo[1,5-a]pyridin-6-amine CAS No. 1508379-00-7

Imidazo[1,5-a]pyridin-6-amine

Cat. No.: B2813948
CAS No.: 1508379-00-7
M. Wt: 133.154
InChI Key: MAQRZYJEPIQSFZ-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the imidazo[1,5-a]pyridine family, known for its unique chemical structure and versatile applications. The imidazo[1,5-a]pyridine nucleus is a fused bicyclic system that combines an imidazole ring with a pyridine ring, resulting in a structure that exhibits a wide range of biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-6-amine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method is the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions. Another approach involves the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes in the presence of oxidizing agents .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods include continuous flow synthesis and the use of catalytic systems to enhance reaction efficiency. The choice of method depends on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include imidazo[1,5-a]pyridine-6-carboxylic acids, amine derivatives, and various substituted imidazo[1,5-a]pyridines .

Scientific Research Applications

Imidazo[1,5-a]pyridin-6-amine has a broad range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound derivatives are investigated for their potential as therapeutic agents in treating various diseases, such as tuberculosis and cancer.

    Industry: The compound is used in the development of optoelectronic devices, sensors, and luminescent materials

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. The exact mechanism depends on the specific derivative and its intended use. In antimicrobial applications, this compound derivatives may disrupt bacterial cell wall synthesis or interfere with nucleic acid replication .

Comparison with Similar Compounds

Imidazo[1,5-a]pyridin-6-amine can be compared with other imidazopyridine derivatives, such as:

Uniqueness: this compound stands out due to its versatile chemical reactivity and broad spectrum of biological activities. Its unique structure allows for diverse functionalization, making it a valuable scaffold in drug discovery and materials science .

Properties

IUPAC Name

imidazo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQRZYJEPIQSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508379-00-7
Record name imidazo[1,5-a]pyridin-6-amine
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